
Methoxy(diphenyl)methaneperoxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxy(diphenyl)methaneperoxol is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a methoxy group (-OCH3) attached to a diphenylmethane backbone, with a peroxol group (-OOH) adding to its reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methoxy(diphenyl)methaneperoxol can be synthesized through several methods, including nucleophilic aromatic substitution and electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes often use hydrogen peroxide or other oxidizing agents under controlled conditions to ensure the efficient formation of the peroxol group .
Analyse Des Réactions Chimiques
Types of Reactions
Methoxy(diphenyl)methaneperoxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can be further oxidized to form more reactive species.
Reduction: Reduction reactions can convert the peroxol group to hydroxyl or other functional groups.
Substitution: The methoxy group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various acids or bases for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more complex peroxides, while reduction can yield alcohols or ethers .
Applications De Recherche Scientifique
Methoxy(diphenyl)methaneperoxol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties and effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methoxy(diphenyl)methaneperoxol involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The peroxol group plays a crucial role in its reactivity, participating in hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton-loss electron transfer (SPLET) mechanisms . These mechanisms enable the compound to interact with various molecular targets and pathways, contributing to its diverse applications.
Comparaison Avec Des Composés Similaires
Methoxy(diphenyl)methaneperoxol can be compared with other similar compounds, such as:
Diphenylmethane: Lacks the methoxy and peroxol groups, making it less reactive.
Methoxybenzene (Anisole): Contains a methoxy group but lacks the diphenylmethane backbone and peroxol group.
Hydroperoxides: Similar in having a peroxol group but differ in their overall structure and reactivity.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and applications.
Propriétés
Numéro CAS |
63704-22-3 |
|---|---|
Formule moléculaire |
C14H14O3 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
(hydroperoxy-methoxy-phenylmethyl)benzene |
InChI |
InChI=1S/C14H14O3/c1-16-14(17-15,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,15H,1H3 |
Clé InChI |
DNKSADTZPCQPPQ-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


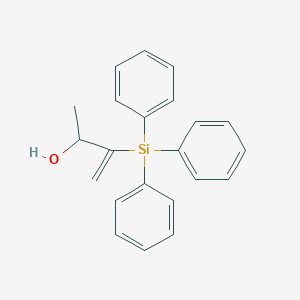
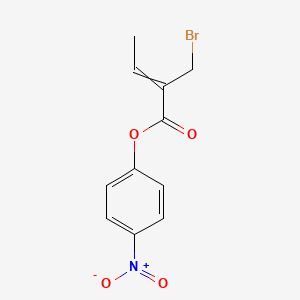
![3-[(5-Chlorofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14500316.png)
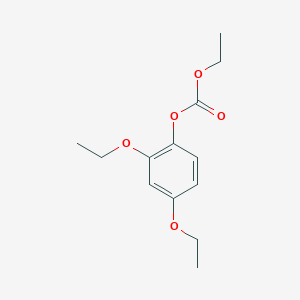
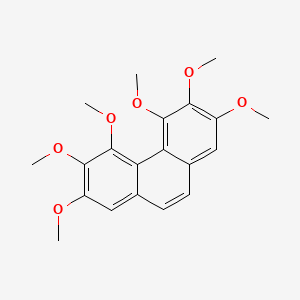
![2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline](/img/structure/B14500339.png)

![4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14500359.png)

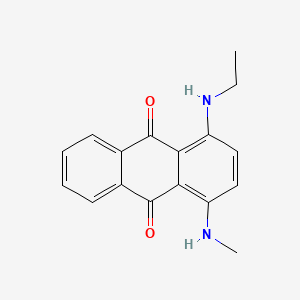
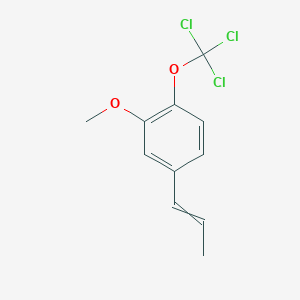
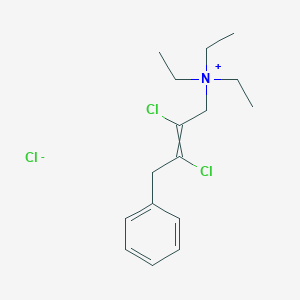
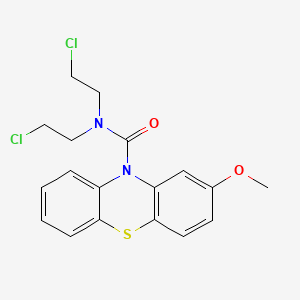
![2-[Bis(2-chloroethyl)amino]ethyl dodecanoate](/img/structure/B14500401.png)
